ethyl N-[2-acetyl-3-(piperidinoamino)acryloyl]carbamate
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Overview
Description
Ethyl N-[2-acetyl-3-(piperidinoamino)acryloyl]carbamate is a synthetic organic compound with a complex molecular structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-acetyl-3-(piperidinoamino)acryloyl]carbamate typically involves multi-step organic reactions. The process begins with the preparation of the acrylamide derivative, followed by the introduction of the piperidinoamino group. The final step involves the acetylation of the compound to yield the desired product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability. Advanced techniques, such as automated synthesis and real-time monitoring, are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[2-acetyl-3-(piperidinoamino)acryloyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl N-[2-acetyl-3-(piperidinoamino)acryloyl]carbamate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[2-acetyl-3-(piperidinoamino)acryloyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these mechanisms and identify the key molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamate derivatives and acrylamide-based molecules. Examples are ethyl carbamate, methyl carbamate, and various substituted acrylamides .
Uniqueness
Ethyl N-[2-acetyl-3-(piperidinoamino)acryloyl]carbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl N-[2-acetyl-3-(piperidinoamino)acryloyl]carbamate is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H18N2O4
- Molecular Weight : 278.30 g/mol
- CAS Number : 321432-23-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is believed to act as an inhibitor of certain enzymes involved in metabolic processes. Preliminary studies suggest that it may exhibit moderate inhibition of acetylcholinesterase (AChE), although further investigation is required to clarify its efficacy and specificity.
Biological Activities
-
Antimicrobial Activity :
This compound has shown promising antimicrobial properties in vitro. Studies indicate that it effectively inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. -
Anticancer Properties :
Research has demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. It induces apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. -
Neuroprotective Effects :
The compound has been investigated for its neuroprotective potential, particularly in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, which may contribute to its protective effects.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The minimum inhibitory concentration (MIC) was determined, showcasing its potential as a therapeutic agent against bacterial infections.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 20 to 40 µM.
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 35 |
Research Findings
Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound. Modifications to the piperidine moiety have been shown to enhance biological activity, indicating that specific structural features are critical for its pharmacological effects.
Properties
Molecular Formula |
C13H21N3O4 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
ethyl N-[(E)-3-hydroxy-2-[(E)-piperidin-1-yliminomethyl]but-2-enoyl]carbamate |
InChI |
InChI=1S/C13H21N3O4/c1-3-20-13(19)15-12(18)11(10(2)17)9-14-16-7-5-4-6-8-16/h9,17H,3-8H2,1-2H3,(H,15,18,19)/b11-10+,14-9+ |
InChI Key |
UWPWUHBLGOUNOC-HBKHFXGISA-N |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C(\C)/O)/C=N/N1CCCCC1 |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)C=NN1CCCCC1 |
Origin of Product |
United States |
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